Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine
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Overview
Description
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethylamine chain. This structure is significant due to the presence of the pyrrolidine ring, which is known for its versatility in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds .
Scientific Research Applications
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an ethylamine chain.
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Contains a sulfonyl group and a biphenyl structure.
Uniqueness
Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine is unique due to its specific combination of the pyrrolidine ring and the ethylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H20N2 |
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Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-methyl-2-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-9-8-12-4-6-13(7-5-12)15-10-2-3-11-15/h4-7,14H,2-3,8-11H2,1H3 |
InChI Key |
FPVXXHXAEVLHQP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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